4-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazole
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Overview
Description
4-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazole is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a triazole ring substituted with a 3,4,5-trimethoxyphenyl group. The unique structural features of this compound make it a valuable candidate for various scientific research applications, particularly in the development of anticancer agents .
Preparation Methods
The synthesis of 4-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazole typically involves the click reaction between an azide and an alkyne. One common method involves the reaction of 3,4,5-trimethoxyphenylacetylene with sodium azide in the presence of a copper(I) catalyst. The reaction is carried out under mild conditions, often at room temperature, and yields the desired triazole product with high efficiency . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazole involves its interaction with tubulin, a protein that plays a crucial role in cell division. The compound binds to the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to the arrest of the cell cycle at the G2/M phase and induces apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of tubulin polymerization and the activation of apoptotic pathways.
Comparison with Similar Compounds
4-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
3,4,5-Trimethoxycinnamamide-tethered 1,2,3-triazole derivatives: These compounds also exhibit anticancer activity but may differ in their potency and selectivity.
3,4,5-Trimethoxyphenethylamine: Known for its hallucinogenic effects, this compound has a different mechanism of action and applications compared to this compound.
3,4,5-Trimethoxyphenyl isocyanate: Used in organic synthesis, this compound has different reactivity and applications.
The uniqueness of this compound lies in its potent anticancer activity and its ability to disrupt microtubule dynamics, making it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
918300-60-4 |
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Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-2H-triazole |
InChI |
InChI=1S/C11H13N3O3/c1-15-9-4-7(8-6-12-14-13-8)5-10(16-2)11(9)17-3/h4-6H,1-3H3,(H,12,13,14) |
InChI Key |
VMKLGRBWBREIOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNN=C2 |
Origin of Product |
United States |
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